Cas no 2227946-40-7 (rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol)

rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
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- rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol
- 2227946-40-7
- EN300-1636261
-
- インチ: 1S/C8H17NO/c1-3-6(2)7-4-9-5-8(7)10/h6-10H,3-5H2,1-2H3/t6?,7-,8+/m0/s1
- InChIKey: CPLFWMOLWYNGCO-ZHFSPANRSA-N
- ほほえんだ: O[C@@H]1CNC[C@H]1C(C)CC
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 32.3Ų
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636261-2500mg |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 2500mg |
$1230.0 | 2023-09-22 | ||
Enamine | EN300-1636261-250mg |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 250mg |
$579.0 | 2023-09-22 | ||
Enamine | EN300-1636261-1.0g |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 1g |
$1599.0 | 2023-05-26 | ||
Enamine | EN300-1636261-2.5g |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 2.5g |
$3136.0 | 2023-05-26 | ||
Enamine | EN300-1636261-0.05g |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 0.05g |
$1344.0 | 2023-05-26 | ||
Enamine | EN300-1636261-0.5g |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 0.5g |
$1536.0 | 2023-05-26 | ||
Enamine | EN300-1636261-50mg |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 50mg |
$528.0 | 2023-09-22 | ||
Enamine | EN300-1636261-5000mg |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 5000mg |
$1821.0 | 2023-09-22 | ||
Enamine | EN300-1636261-0.1g |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 0.1g |
$1408.0 | 2023-05-26 | ||
Enamine | EN300-1636261-0.25g |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol |
2227946-40-7 | 0.25g |
$1472.0 | 2023-05-26 |
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-olに関する追加情報
Comprehensive Overview of rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol (CAS No. 2227946-40-7)
rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative with significant potential in pharmaceutical and chemical research. This compound, identified by its CAS number 2227946-40-7, has garnered attention due to its unique stereochemistry and versatile applications. Researchers and industry professionals frequently search for this compound under various names, including 4-(butan-2-yl)pyrrolidin-3-ol, rac-3R,4S pyrrolidine derivative, and chiral pyrrolidine alcohol, highlighting its relevance in synthetic chemistry and drug development.
The molecular structure of rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol features a pyrrolidine ring substituted with a butan-2-yl group and a hydroxyl group at the 3-position. This configuration imparts distinct physicochemical properties, making it valuable for asymmetric synthesis and as a building block in medicinal chemistry. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in such chiral intermediates, as they align with the growing demand for sustainable and efficient synthetic routes.
One of the key applications of rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol lies in its role as a precursor for bioactive molecules. Its chiral centers enable the synthesis of enantiomerically pure compounds, which are critical in developing pharmaceuticals with high specificity and reduced side effects. For instance, similar pyrrolidine derivatives have been explored for their potential in treating neurological disorders and metabolic diseases, topics frequently searched in academic and industrial databases.
From a market perspective, the demand for chiral building blocks like rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol is on the rise, driven by advancements in personalized medicine and catalysis. Suppliers and manufacturers often highlight its high purity and customizable synthesis protocols to cater to diverse research needs. Additionally, the compound’s compatibility with flow chemistry and continuous manufacturing—two hot topics in modern chemical engineering—makes it a preferred choice for scalable production.
In summary, rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol (CAS No. 2227946-40-7) represents a versatile and strategically important compound in contemporary chemistry. Its applications span drug discovery, catalysis, and material science, aligning with current trends such as sustainable synthesis and precision medicine. Researchers and industry stakeholders continue to explore its potential, ensuring its prominence in scientific literature and commercial catalogs for years to come.
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